molecular formula C26H35N5O7 B13844655 Norfloxacin impurity J [EP impurity]

Norfloxacin impurity J [EP impurity]

Cat. No.: B13844655
M. Wt: 529.6 g/mol
InChI Key: DQIUNEDKABFITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norfloxacin impurity J involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired impurity .

Industrial Production Methods

Industrial production of Norfloxacin impurity J follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the impurity’s consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Norfloxacin impurity J undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or reduced forms, which are often used for further studies and applications .

Scientific Research Applications

Norfloxacin impurity J is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Norfloxacin impurity J is similar to that of Norfloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. This inhibition leads to the bactericidal effect of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norfloxacin impurity J is unique due to its specific structure and the presence of ethoxycarbonyl groups, which differentiate it from other impurities. This uniqueness makes it a valuable reference standard in the quality control of Norfloxacin formulations .

Properties

Molecular Formula

C26H35N5O7

Molecular Weight

529.6 g/mol

IUPAC Name

6,7-bis(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H35N5O7/c1-4-27-17-19(24(33)34)23(32)18-15-21(28-7-11-30(12-8-28)25(35)37-5-2)22(16-20(18)27)29-9-13-31(14-10-29)26(36)38-6-3/h15-17H,4-14H2,1-3H3,(H,33,34)

InChI Key

DQIUNEDKABFITC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)N4CCN(CC4)C(=O)OCC)C(=O)O

Origin of Product

United States

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